5-bromo-2-ethoxy-N,N-dimethylbenzenesulfonamide
Description
5-bromo-2-ethoxy-N,N-dimethylbenzenesulfonamide: is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a bromine atom at the 5th position, an ethoxy group at the 2nd position, and a dimethylamino group attached to the sulfonamide moiety
Properties
IUPAC Name |
5-bromo-2-ethoxy-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO3S/c1-4-15-9-6-5-8(11)7-10(9)16(13,14)12(2)3/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCMGEYDSFYZDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-ethoxy-N,N-dimethylbenzenesulfonamide can be achieved through several synthetic routes One common method involves the sulfonation of 5-bromo-2-ethoxyaniline followed by N,N-dimethylation
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-bromo-2-ethoxy-N,N-dimethylbenzenesulfonamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines under reducing conditions using reagents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of 5-hydroxy-2-ethoxy-N,N-dimethylbenzenesulfonamide.
Oxidation: Formation of 5-bromo-2-ethoxybenzenesulfonic acid.
Reduction: Formation of 5-bromo-2-ethoxy-N,N-dimethylbenzenamine.
Scientific Research Applications
Chemistry: 5-bromo-2-ethoxy-N,N-dimethylbenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its sulfonamide moiety, which is known to interact with certain biological targets.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for the design of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-bromo-2-ethoxy-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The bromine atom and ethoxy group may also contribute to the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit enzymes such as carbonic anhydrase or proteases by binding to their active sites.
Receptors: It may interact with certain receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
- 5-bromo-2-methoxy-N,N-dimethylbenzenesulfonamide
- 5-chloro-2-ethoxy-N,N-dimethylbenzenesulfonamide
- 5-bromo-2-ethoxy-N-methylbenzenesulfonamide
Comparison: Compared to similar compounds, 5-bromo-2-ethoxy-N,N-dimethylbenzenesulfonamide is unique due to the presence of both the ethoxy group and the dimethylamino group
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